4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Overview
Description
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrimidin-2-amine group, and a trifluoromethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride typically involves multiple steps, starting with the construction of the piperidine ring followed by the introduction of the pyrimidin-2-amine group and the trifluoromethyl group. Common synthetic routes include:
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Pyrimidin-2-amine Synthesis: Pyrimidin-2-amine can be synthesized through the cyclization of amidines with β-dicarbonyl compounds.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and solvents such as dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or amino-substituted derivatives.
Scientific Research Applications
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the production of advanced materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring and pyrimidin-2-amine group can interact with enzymes, receptors, or other biomolecules, leading to biological effects.
Comparison with Similar Compounds
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride: This compound has a similar structure but with a different position of the piperidine ring.
6-(Trifluoromethyl)pyrimidin-2-amine: This compound lacks the piperidine ring, resulting in different chemical and biological properties.
4-(Piperidin-3-yl)pyrimidin-2-amine: This compound does not have the trifluoromethyl group, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the piperidine ring, pyrimidin-2-amine group, and trifluoromethyl group, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-piperidin-3-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6;;/h4,6,15H,1-3,5H2,(H2,14,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUWZRJQAOYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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